molecular formula C11H15NO B1317190 1H-Indole-1-propanol, 2,3-dihydro-

1H-Indole-1-propanol, 2,3-dihydro-

Cat. No.: B1317190
M. Wt: 177.24 g/mol
InChI Key: QACVRSGHYPHODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-1-propanol, 2,3-dihydro- is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-1-propanol, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-propanol, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2,3-dihydroindol-1-yl)propan-1-ol

InChI

InChI=1S/C11H15NO/c13-9-3-7-12-8-6-10-4-1-2-5-11(10)12/h1-2,4-5,13H,3,6-9H2

InChI Key

QACVRSGHYPHODM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred reaction mixture consisting of 22.5 ml (0.20 mole) of indoline, 29.8 ml (0.30 mole) of 3-chloropropanol, 41.4 g (0.30 mole) of potassium carbonate, 0.5 g of tetra-n-butylammonium bromide, 150 ml of toluene, and 50 ml of water was heated at reflux temperature for 5 hr. An additional 15 ml (0.15 mole) of 3-chloropropanol was added and reflux continued for an additional 23 hr. Thin layer chromatographic (TLC) analysis (10% ethyl acetate in methylene chloride) showed the reaction to be about 50% complete. Additional potassium carbonate (20 g), tetra-n-butylammonium bromide (0.5 g) and 3-chloropropanol (15 ml) were added to the reaction mixture which was then heated at reflux temperature for another 18 hr. Tlc analysis showed the reaction to be 66% complete. The mixture was diluted with water and toluene. The toluene layer was separated, washed twice with water, and then extracted twice with 2N hydrochloric acid solution. The acid extracts were washed once with toluene and combined. Toluene was added to the acid extract and the mixture basified by agitating while adding 50% sodium hydroxide solution. The organic layer was separated, washed with water, and the wash back extracted with toluene. The toluene solutions were combined, dried (sodium sulfate) and concentrated to give 25.7 g of a dark brown oil which was purified by chromatography on a 380 g column of silica gel using increasing portions of ethyl acetate in methylene chloride to elute the desired product (12.3 g).
Quantity
22.5 mL
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reactant
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50 mL
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150 mL
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solvent
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29.8 mL
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reactant
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41.4 g
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reactant
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15 mL
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reactant
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reactant
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20 g
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15 mL
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0.5 g
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catalyst
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0.5 g
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catalyst
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